N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(6-Bromobenzo[d]thiazol-2-yl)hydrazine” is a chemical compound with the linear formula C7H6BrN3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of “1-(6-Bromobenzo[d]thiazol-2-yl)hydrazine” is represented by the linear formula C7H6BrN3S .Chemical Reactions Analysis
The compound has been used in the synthesis of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .Physical And Chemical Properties Analysis
The compound appears as cream color needles . It has a molecular weight of 244.114 and a melting point of 224-230 °C .Scientific Research Applications
Anticancer Activity
The compound has been investigated for its cytotoxic effects against cancer cells. Researchers synthesized a series of 1,2,3-triazole derivatives derived from 6-bromobenzo[d]thiazol-2(3H)-one . These derivatives were evaluated for their in vitro cytotoxic activity against two human cancer cell lines: MCF-7 and HeLa . The results demonstrated significant cytotoxicity, comparable to the standard drug Cisplatin .
Antibacterial Properties
In addition to its anticancer potential, the same triazole derivatives were also studied for their antibacterial activity. Most of the compounds exhibited good to moderate antibacterial activity against different bacterial strains, as compared to the positive control drug Streptomycin .
Hydrazine Derivatives
Another related compound, 1-(6-bromobenzo[d]thiazol-2-yl)hydrazine , has been explored. It is characterized by its linear formula C7H6BrN3S . Researchers have investigated its properties and potential applications .
Halocyclization and α,β-Enone Synthesis
The starting materials derived from 6-bromobenzo[d]thiazol-2-yl alkynamides have been used in an effective synthetic strategy. This strategy involves a 6-endo-dig halocyclization to produce pyrimidobenzothiazoles . Furthermore, several multisubstituted α,β-enones were synthesized using the same starting materials .
Safety and Hazards
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3S2/c23-16-7-10-18-20(13-16)30-22(24-18)25-21(27)15-5-8-17(9-6-15)31(28,29)26-12-11-14-3-1-2-4-19(14)26/h1-10,13H,11-12H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQSEVOEKWQQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.